molecular formula C11H13N3O B2663023 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol CAS No. 4600-03-7

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B2663023
CAS No.: 4600-03-7
M. Wt: 203.245
InChI Key: LSSAEXJEKWGWDB-UHFFFAOYSA-N
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Description

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions.

    Starting Materials: Phenylacetylene and 3-azidopropan-1-ol.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or water.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.

The reaction proceeds as follows:

Phenylacetylene+3-azidopropan-1-olCuIThis compound\text{Phenylacetylene} + \text{3-azidopropan-1-ol} \xrightarrow{\text{CuI}} \text{this compound} Phenylacetylene+3-azidopropan-1-olCuI​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanal or 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanone.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. Molecular docking studies have shown that the triazole ring can interact with key residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its specific structure, which combines the triazole ring with a propanol side chain. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-phenyltriazol-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-8-4-5-10-9-14(13-12-10)11-6-2-1-3-7-11/h1-3,6-7,9,15H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSAEXJEKWGWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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